molecular formula C15H11NO2 B1282455 6-benzoyl-1,3-dihydro-2H-indol-2-one CAS No. 91713-63-2

6-benzoyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1282455
CAS RN: 91713-63-2
M. Wt: 237.25 g/mol
InChI Key: AYJLPUOIDQSOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzoyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound belonging to the indole family of compounds. It is a white crystalline solid and is soluble in organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, such as the preparation of quinolines, indoles, and indolizines. It is also used as a starting material for the production of pharmaceuticals, agrochemicals, and dyes. Its structure is composed of two benzoyl groups attached to an indole ring.

Scientific Research Applications

Indole Synthesis and Classification
The compound 6-benzoyl-1,3-dihydro-2H-indol-2-one is relevant in the field of indole synthesis, a core area of organic chemistry that has spurred the development of numerous synthetic methods due to the indole nucleus's prominence in alkaloids and pharmacologically active molecules. A comprehensive review of indole synthesis strategies highlights the ongoing evolution of methodologies to construct the indole framework, underscoring the significance of such compounds in synthetic organic chemistry. This review classifies indole syntheses into distinct categories, each defined by the reaction mechanism and bond formation sequence, indicating the broad utility of indole derivatives in synthesizing complex biological active molecules (Taber & Tirunahari, 2011).

Benzothiazole Derivatives and Pharmacological Importance
Benzothiazole derivatives, closely related to the structural framework of this compound, exhibit a wide array of biological activities. These compounds are integral to developing therapeutics due to their varied pharmacological importance, including antiviral, antimicrobial, antidiabetic, antitumor, anti-inflammatory, and anticancer properties. The review of benzothiazole and its derivatives underscores the compound's versatility and potential as a scaffold in medicinal chemistry, paving the way for novel drug development (Bhat & Belagali, 2020).

Chromones and Radical Scavenging Activity
Chromones, structurally similar to this compound, are known for their radical scavenging abilities, which contribute to their anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The review of chromones emphasizes their role in neutralizing active oxygen and interrupting free radical processes that can lead to cell impairment, highlighting the antioxidant properties of chromones and their derivatives. This insight reflects the potential for compounds like this compound to serve as bases for developing antioxidants with therapeutic applications (Yadav et al., 2014).

Mechanism of Action

Target of Action

The primary target of 6-Benzoylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular division and growth .

Mode of Action

6-Benzoylindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the decatenation of DNA, a process vital for DNA replication . The compound’s mode of action is comparable to that of ciprofloxacin, a known inhibitor of this enzyme .

Biochemical Pathways

The inhibition of topoisomerase iv disrupts dna replication, leading to dna damage and potentially cell death . This disruption can affect various cellular processes and pathways dependent on DNA replication and cell division.

Pharmacokinetics

It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability and can be effectively distributed within the body.

Result of Action

The result of 6-Benzoylindolin-2-one’s action is the inhibition of DNA replication due to the disruption of topoisomerase IV function . This leads to DNA damage and can cause cell death . This makes the compound potentially useful in the treatment of conditions where the inhibition of cell growth is beneficial, such as in the case of bacterial infections or cancer .

Action Environment

The action of 6-Benzoylindolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the compound’s reductive bioactivation . Additionally, the compound has shown potent activities against both anaerobic and aerobic bacteria, suggesting that it can function effectively in different oxygen environments .

Biochemical Analysis

Biochemical Properties

6-Benzoyl-1,3-dihydro-2H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it can potentially reduce inflammation and pain. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular function, including prolonged anti-inflammatory and metabolic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with COX-2 affects the arachidonic acid pathway, reducing the production of prostaglandins . Additionally, this compound may influence other metabolic pathways, such as those involved in energy production and lipid metabolism, by modulating the activity of key enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of this compound are influenced by its chemical properties, such as solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound may localize to the mitochondria, influencing cellular metabolism and energy production.

properties

IUPAC Name

6-benzoyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJLPUOIDQSOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539832
Record name 6-Benzoyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91713-63-2
Record name 6-Benzoyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner, starting with the appropriate reagent 6-n-butyryloxindole, 4-chloro-6-benzoyloxindole, 4-fluoro-6-acetyloxindole, 4-methoxy-6-benzoyloxindole, 4-methoxy-6-butyryloxindole, 6-(2-thenoyl)oxindole, 6-(3-thenoyl)oxindole, 4-methyl-6-(2-thenoyl)oxindole, 4-methylthio-6-(3-thenoyl)oxindole and 4-fluoro-6-(2-thenoyl)oxindole are prepared.
[Compound]
Name
6-n-butyryloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-fluoro-6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-chloro-6-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-fluoro-6-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-methoxy-6-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4-methoxy-6-butyryloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
4-methyl-6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
4-methylthio-6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.